6-Bromo-2-isopropylamino-7-methoxyquinazoline
Description
6-Bromo-2-isopropylamino-7-methoxyquinazoline is a quinazoline derivative characterized by a bromine atom at position 6, an isopropylamino group at position 2, and a methoxy substituent at position 7. Quinazolines are nitrogen-containing heterocycles with broad applications in medicinal chemistry, particularly as kinase inhibitors or intermediates in drug synthesis.
Properties
CAS No. |
914397-14-1 |
|---|---|
Molecular Formula |
C12H14BrN3O |
Molecular Weight |
296.16 g/mol |
IUPAC Name |
6-bromo-7-methoxy-N-propan-2-ylquinazolin-2-amine |
InChI |
InChI=1S/C12H14BrN3O/c1-7(2)15-12-14-6-8-4-9(13)11(17-3)5-10(8)16-12/h4-7H,1-3H3,(H,14,15,16) |
InChI Key |
WDIZSFGOBBACGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC2=CC(=C(C=C2C=N1)Br)OC |
Origin of Product |
United States |
Preparation Methods
Starting Material: 2,4-Dichloro-7-methoxyquinazoline
A common precursor in the synthesis of substituted quinazolines including 6-bromo-2-isopropylamino-7-methoxyquinazoline is 2,4-dichloro-7-methoxyquinazoline. This compound is typically prepared by halogenation of 7-methoxyquinazoline derivatives using reagents such as phosphorus oxychloride or phosphorus oxybromide under controlled temperature conditions. The halogenation introduces reactive chlorine atoms at the 2 and 4 positions, which serve as leaving groups for subsequent nucleophilic substitution.
Nucleophilic Substitution with Isopropylamine
The key step to introduce the isopropylamino group at the 2-position involves reacting 2,4-dichloro-7-methoxyquinazoline with isopropylamine. This reaction proceeds via nucleophilic aromatic substitution where the chlorine atom at the 2-position is displaced by the isopropylamine nucleophile, yielding 2-isopropylamino-7-methoxyquinazoline derivatives. The 4-position chlorine can be either retained or further substituted depending on the target molecule.
Detailed Preparation Method
Halogenation of 7-Methoxyquinazoline
- Reagents: Phosphorus oxychloride (POCl3) or phosphorus oxybromide (POBr3), dimethylformamide (DMF) as catalyst.
- Procedure:
- The 7-methoxyquinazoline is suspended in phosphorus oxychloride.
- DMF is added dropwise at a controlled temperature between 15–30 °C.
- The mixture is heated to 35–45 °C until the solid dissolves, forming a brown liquid.
- This step introduces chlorine atoms at the 2 and 4 positions, forming 2,4-dichloro-7-methoxyquinazoline.
- Work-up:
Introduction of the Bromo Group at the 6-Position
- The 6-position bromo substituent can be introduced by bromination of the quinazoline ring prior to or after halogenation at the 2 and 4 positions.
- Bromination is typically performed using brominating agents such as N-bromosuccinimide (NBS) in the presence of radical initiators like benzoyl peroxide.
- The reaction is carried out under reflux conditions with stirring for several hours.
- Post-reaction, the mixture is extracted and purified by recrystallization or chromatography.
Nucleophilic Substitution with Isopropylamine
- Reagents: Isopropylamine (excess), solvent such as ethanol or tetrahydrofuran (THF).
- Procedure:
- The 2,4-dichloro-6-bromo-7-methoxyquinazoline intermediate is dissolved in ethanol.
- Isopropylamine is added dropwise or in excess to the solution.
- The mixture is heated under reflux or sealed conditions (e.g., pressure bottle) for extended periods (e.g., 24–65 hours) to ensure complete substitution at the 2-position.
- The substitution selectively replaces the chlorine at the 2-position with the isopropylamino group.
- Work-up:
- The reaction mixture is cooled, and the product precipitates or is extracted using organic solvents.
- The crude product is purified by recrystallization from solvents such as methanol or by chromatographic techniques.
- Yield: Reported yields for similar substitutions range between 40–50% depending on reaction conditions.
Analytical Data and Characterization
The final compound, 6-bromo-2-isopropylamino-7-methoxyquinazoline, can be characterized by the following methods:
| Technique | Observations/Values |
|---|---|
| [^1H NMR (500 MHz, CD3OD)](pplx://action/followup) | Signals corresponding to aromatic protons (7.0–7.8 ppm), methoxy group (~3.7 ppm), isopropylamino septet (~4.2 ppm), and methyl doublets (~1.2 ppm) indicating isopropyl group. |
| [^13C NMR (126 MHz, CD3OD)](pplx://action/followup) | Peaks consistent with quinazoline carbons, methoxy carbon (~55 ppm), and isopropyl carbons (~22 and 14 ppm). |
| Mass Spectrometry (HRMS) | Molecular ion peak consistent with C14H18BrN3O (exact mass ~322.06 Da). |
| Melting Point | Typically in the range of 87–90 °C for similar derivatives. |
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| Halogenation of 7-methoxyquinazoline | Phosphorus oxychloride, DMF, 15–45 °C | 2,4-Dichloro-7-methoxyquinazoline | Controlled temperature, brown solution |
| Bromination at 6-position | N-Bromosuccinimide, benzoyl peroxide, reflux | 6-Bromo-2,4-dichloro-7-methoxyquinazoline | Radical bromination |
| Nucleophilic substitution | Isopropylamine, ethanol or THF, reflux | 6-Bromo-2-isopropylamino-7-methoxyquinazoline | Selective substitution at 2-position |
| Purification | Extraction, drying, recrystallization or chromatography | Pure target compound | Yield ~40–50% |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-isopropylamino-7-methoxyquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine and amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and various amines are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Antihypertensive Activity
Research indicates that compounds within the quinazoline class, including 6-bromo-2-isopropylamino-7-methoxyquinazoline, exhibit significant antihypertensive properties. A study conducted on renal hypertensive dogs demonstrated that this compound effectively reduced blood pressure, showcasing its potential as a treatment for hypertension. The effective dosage levels were noted to lower blood pressure from 180/100 mmHg to levels below 160/100 mmHg .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of quinazoline derivatives. Specifically, 6-bromo-2-isopropylamino-7-methoxyquinazoline has been studied for its ability to inhibit cancer cell proliferation. In vitro studies revealed that this compound induces apoptosis in various cancer cell lines, suggesting a mechanism that could be harnessed for cancer therapy .
Data Tables
| Application | Effectiveness | Reference |
|---|---|---|
| Antihypertensive | Reduces blood pressure significantly | |
| Anticancer | Induces apoptosis in cancer cells |
Case Studies
- Hypertensive Model Study : In a controlled experiment involving renal hypertensive dogs, researchers administered varying doses of 6-bromo-2-isopropylamino-7-methoxyquinazoline. The results indicated a dose-dependent reduction in blood pressure, confirming its efficacy as an antihypertensive agent.
- Cancer Cell Line Experiment : A series of in vitro assays were conducted using human cancer cell lines treated with 6-bromo-2-isopropylamino-7-methoxyquinazoline. The findings showed a marked decrease in cell viability and an increase in apoptotic markers, indicating its potential as an anticancer therapeutic agent.
Mechanism of Action
The mechanism of action of 6-Bromo-2-isopropylamino-7-methoxyquinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural features and molecular properties of 6-Bromo-2-isopropylamino-7-methoxyquinazoline with related quinazoline derivatives:
Key Observations :
- Substituent Positioning : The position of methoxy (7 vs. 8) and halogen (Br at 6) significantly impacts electronic distribution. For example, methoxy at position 7 (target compound) may enhance electron-donating effects on the quinazoline core compared to position 8 .
- Functional Group Reactivity: The isopropylamino group in the target compound contrasts with chloro substituents in analogs. Chloro groups (e.g., in 6-Bromo-2-chloro-8-methoxyquinazoline) are superior leaving groups, facilitating nucleophilic substitution reactions, whereas isopropylamino groups enable hydrogen bonding or further derivatization .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Bromo-2-isopropylamino-7-methoxyquinazoline, and how can reaction conditions be optimized for yield?
- Methodological Answer : A typical synthesis involves bromination of methoxy-substituted quinazoline precursors. For example, bromine in glacial acetic acid under controlled dropwise addition (1–2 hours) at 0–5°C yields halogenated intermediates, followed by nucleophilic substitution with isopropylamine . Optimization includes adjusting stoichiometry (e.g., 1.2–1.5 eq. bromine), temperature control to minimize side reactions, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Yield improvements (>70%) are achieved by using anhydrous sodium acetate as a base and inert atmospheres to prevent oxidation.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of 6-Bromo-2-isopropylamino-7-methoxyquinazoline?
- Methodological Answer :
- NMR : H and C NMR confirm substitution patterns (e.g., methoxy at C7: δ ~3.9 ppm; isopropylamino at C2: δ ~1.3 ppm for CH) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS detect impurities (<1%) and verify molecular ions ([M+H] at m/z 326.03) .
- X-ray Crystallography : Resolves stereochemical ambiguities; heavy atoms (Br, Cl) enhance diffraction contrast .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of halogenated quinazoline derivatives?
- Methodological Answer : Discrepancies often arise from substituent positioning (e.g., bromine at C6 vs. C7) or assay conditions. To address this:
- Perform structure-activity relationship (SAR) studies : Compare analogs (e.g., 6-Bromo-2-chloro-8-methoxyquinazoline) in standardized kinase inhibition assays .
- Use orthogonal assays : Combine enzymatic (IC) and cellular (proliferation/apoptosis) assays to differentiate target-specific vs. off-target effects .
- Analyze solubility and stability : LogP (calculated: ~2.8) and hydrolytic stability in PBS (pH 7.4, 37°C) affect bioactivity interpretations .
Q. What experimental designs are suitable for assessing the environmental stability and degradation pathways of 6-Bromo-2-isopropylamino-7-methoxyquinazoline?
- Methodological Answer :
- Hydrolytic Degradation : Incubate in buffered solutions (pH 4–9) at 25–50°C; monitor via LC-MS for dehalogenation (loss of Br) or demethylation (loss of methoxy) .
- Photolysis Studies : Expose to UV light (λ = 254 nm) in aqueous/organic solvents; quantify degradation products (e.g., quinazoline-2,4-diols) .
- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines) to assess acute/chronic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
